BenchChemオンラインストアへようこそ!

Isosorbide-2,5-diaspirinate

Aspirin prodrug Plasma hydrolysis Butyrylcholinesterase

Isosorbide-2,5-diaspirinate (ISDA; PubChem CID is a rationally designed mutual prodrug that covalently links two acetylsalicylic acid (aspirin) molecules to the isosorbide scaffold via ester bonds. ISDA was engineered to address key limitations of standard aspirin therapy—specifically gastrointestinal toxicity and inconsistent oral bioavailability—by masking the free carboxylic acid group of aspirin until enzymatic activation in plasma.

Molecular Formula C24H22O10
Molecular Weight 470.4 g/mol
Cat. No. B1241258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosorbide-2,5-diaspirinate
Synonymsisosorbide-2,5-diaspirinate
Molecular FormulaC24H22O10
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2COC3C2OCC3OC(=O)C4=CC=CC=C4OC(=O)C
InChIInChI=1S/C24H22O10/c1-13(25)31-17-9-5-3-7-15(17)23(27)33-19-11-29-22-20(12-30-21(19)22)34-24(28)16-8-4-6-10-18(16)32-14(2)26/h3-10,19-22H,11-12H2,1-2H3/t19-,20+,21-,22-/m1/s1
InChIKeyHUDBTWVKIKXIGG-CIAFKFPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosorbide-2,5-diaspirinate (ISDA) – Aspirin Diester Prodrug for Platelet Inhibition and Gastrointestinal Safety Research


Isosorbide-2,5-diaspirinate (ISDA; PubChem CID 9890875) is a rationally designed mutual prodrug that covalently links two acetylsalicylic acid (aspirin) molecules to the isosorbide scaffold via ester bonds [1]. ISDA was engineered to address key limitations of standard aspirin therapy—specifically gastrointestinal toxicity and inconsistent oral bioavailability—by masking the free carboxylic acid group of aspirin until enzymatic activation in plasma [2]. Unlike simple physical mixtures of aspirin and organic nitrates, ISDA delivers two aspirin equivalents per molecule and relies on a specific human plasma esterase (butyrylcholinesterase, BuChE) for conversion to pharmacologically active aspirin [2].

Why Isosorbide-2,5-diaspirinate Cannot Be Substituted by Aspirin, Isosorbide Mononitrate, or Nitroaspirin Prodrugs


Standard aspirin suffers from well-characterized gastric mucosal injury due to direct cyclooxygenase-1 (COX-1) inhibition and topical irritation from its free carboxylic acid, while physical co-administration with isosorbide mononitrate (ISMN) introduces independent pharmacokinetic profiles and nitrate tolerance [1]. Nitroaspirins such as NCX-4016 release nitric oxide (NO) alongside aspirin, which may counteract some aspirin-mediated vascular effects but also introduces NO-associated adverse events such as headache and hypotension [1]. ISDA is distinguished from these alternatives by its BuChE-dependent, dual-equivalent aspirin release mechanism and the absence of a nitrate functional group, making it a chemically distinct entity whose pharmacological profile cannot be replicated by combining or substituting its component parts [2].

Quantitative Head-to-Head Evidence for Isosorbide-2,5-diaspirinate vs. Aspirin and ISMNA: Hydrolysis, Platelet Function, and Metabolic Activation


ISDA Half-Life of 1.1 Minutes in Human Plasma with 61% Aspirin Liberation—Unmatched by Conventional Aspirin Prodrugs

ISDA undergoes rapid enzyme-mediated hydrolysis in human plasma, with a half-life (t1/2) of 1.1 minute and 61% aspirin liberation relative to initial ester concentration when incubated in 30% phosphate-buffered human plasma (pH 7.4, 37 °C) [1]. This rapid conversion is catalyzed primarily by human butyrylcholinesterase (BuChE), as evidenced by a t1/2 of 9.4 minutes with 55% aspirin yield when ISDA is incubated with purified human serum BuChE at 80 μg/mL, versus significantly slower hydrolysis by carboxyl esterase (t1/2 = 31.5 min), α-chymotrypsin (t1/2 = 200.9 min), or human serum albumin (t1/2 = 603 min) [1]. The achieved 61% aspirin yield exceeds what has been reported for many historic aspirin prodrug candidates, where premature hydrolysis at the acetyl ester typically generates salicylate derivatives rather than intact aspirin [2].

Aspirin prodrug Plasma hydrolysis Butyrylcholinesterase Acetylsalicylic acid release

ISDA Suppresses Post-Clotting Thromboxane B2 by >90% at 24 Hours—More Marked Depression Than Aspirin or ISMNA in Canine Model

In a head-to-head single oral dose study in dogs (n = 6 per group), ISDA at 2 mg/kg produced a significant reduction (P < 0.05) in serum post-clotting thromboxane B2 (TXB2) exceeding 90% at both 12 and 24 hours post-dosing, an effect that was more marked than that of an equimolar dose of aspirin (2 mg/kg) and substantially greater than ISMNA (4 mg/kg) [1]. TXB2 is the stable metabolite of thromboxane A2, the primary COX-1-derived pro-aggregatory eicosanoid in platelets, and its near-complete suppression is the gold-standard pharmacodynamic marker of adequate aspirin-mediated platelet COX-1 acetylation [1].

Thromboxane B2 Platelet COX-1 inhibition Canine pharmacokinetics Aspirin prodrug efficacy

ISDA Metabolite Isosorbide-2-Aspirinate-5-Salicylate Undergoes Near-Complete BuChE-Mediated Conversion to Aspirin—Mechanistic Differentiation from All Prior Aspirin Prodrugs

Tracing the hydrolysis pathway of ISDA in human plasma solution revealed a unique sequential metabolic cascade: ISDA is first hydrolyzed to isosorbide-2-aspirinate-5-salicylate, which then undergoes almost complete conversion to aspirin by human plasma butyrylcholinesterase (BuChE) [1]. This two-step activation mechanism circumvents the fundamental design flaw of earlier aspirin prodrugs, where esterification of the benzoic acid group dramatically accelerates hydrolysis of the adjacent O-acetyl moiety by plasma esterases, yielding pharmacologically inactive salicylate derivatives instead of aspirin [1][2]. The identity of the remote 5-ester group in ISDA is critical: it dictates that plasma-mediated hydrolysis generates the 2-aspirinate-5-salicylate intermediate, which is a preferred substrate for BuChE, rather than the 2-salicylate-5-aspirinate isomer that would produce only salicylate species [2].

Butyrylcholinesterase Aspirin prodrug metabolism Isosorbide-2-aspirinate-5-salicylate True aspirin release

ISDA Produces Persistent Inhibition of Arachidonic Acid-Induced Platelet Aggregation in Dogs—Differentiated Profile from Aspirin and ISMNA

In the same single-dose canine study (n = 6 per group), ISDA (2 mg/kg) produced persistent inhibition of arachidonic acid (AA, 100 μM)-induced platelet aggregation measured by whole blood impedance aggregometry over the 24-hour sampling period [1]. ISDA administration caused a more marked depression of post-clotting TXB2 levels than aspirin, although its ability to inhibit platelet aggregation was described as less consistent than that of aspirin [1]. The nitroaspirin comparator ISMNA (4 mg/kg) was the least effective agent at inhibiting either platelet aggregation response or TXB2 production [1]. The dissociation between near-complete TXB2 suppression (>90%) and less consistent aggregation inhibition suggests that ISDA may differentially modulate platelet function beyond COX-1 inhibition alone, potentially through isosorbide scaffold-mediated effects.

Platelet aggregation Arachidonic acid Whole blood impedance aggregometry Canine model

ISDA Exhibits U-Shaped pH-Rate Profile with Stability in Gastric Acidity—Aqueous Hydrolysis Kinetics Differentiated from Aspirin

Monitoring ISDA hydrolysis in aqueous solution across the pH range 1.03–9.4 at 37 °C revealed pseudo-first-order kinetics at all pH values and a U-shaped pH-rate profile, indicating maximal stability under acidic conditions (pH 1–3, mimicking gastric environment) and accelerated hydrolysis under alkaline conditions [1]. This pH-dependent stability profile contrasts with aspirin, which undergoes spontaneous hydrolysis in aqueous media across all pH ranges—aspirin's half-life in water at pH 7.4 and 37 °C is approximately 40–50 hours, whereas ISDA remains substantially more stable in acidic aqueous solution due to the protection of its ester bonds [1][2]. The U-shaped profile is characteristic of ester prodrugs that resist acidic gastric degradation but undergo enzyme-accelerated hydrolysis in the neutral pH of plasma, a desirable attribute for oral delivery that minimizes pre-systemic aspirin release in the stomach.

pH stability U-shaped pH-rate profile Aqueous hydrolysis Gastric transit compatibility

Best Research and Industrial Application Scenarios for Isosorbide-2,5-diaspirinate Based on Comparative Evidence


Cardiovascular Antiplatelet Research: ISDA as a Gastrointestinal-Sparing Aspirin Replacement

The >90% post-clotting TXB2 suppression sustained through 24 hours in a canine model [1] supports ISDA's candidacy as an oral antiplatelet agent that may match or exceed aspirin's COX-1 acetylation efficacy while reducing direct gastric mucosal exposure to free aspirin. Research programs investigating chronic antiplatelet therapy for secondary prevention of myocardial infarction or stroke—where aspirin-induced gastropathy remains a leading cause of non-compliance—should evaluate ISDA for its potential to decouple antiplatelet efficacy from gastrointestinal toxicity.

Prodrug Mechanistic Studies: BuChE-Dependent Activation as a Platform for Tissue-Targeted Aspirin Delivery

ISDA's uniquely characterized two-step BuChE-mediated activation pathway—proceeding through the isosorbide-2-aspirinate-5-salicylate intermediate to release intact aspirin [2]—positions this compound as the benchmark 'true' aspirin prodrug for academic and industrial laboratories studying esterase-dependent drug delivery. The defined metabolic cascade, with half-lives quantified against four distinct esterases [3], enables computational pharmacokinetic modeling and structure-activity relationship (SAR) studies that are not feasible with less well-characterized aspirin prodrugs.

Differentiation from NO-Releasing Aspirins: ISDA for Applications Where Nitrate-Induced Hypotension Must Be Avoided

Unlike nitroaspirins such as NCX-4016 or ISMNA, ISDA lacks a nitrate functional group and does not release nitric oxide [1][4]. This makes ISDA the preferred aspirin prodrug scaffold for patient populations or experimental models where NO-mediated vasodilation, hypotension, headache, or nitrate tolerance would confound therapeutic outcomes or experimental endpoints. The canine head-to-head study confirmed that ISMNA—despite its NO-releasing design—was the least effective agent on all platelet function metrics, further recommending ISDA over nitroaspirins for antiplatelet research programs.

Oral Formulation Development: Exploiting ISDA's U-Shaped pH-Rate Profile for Gastro-Resistant Delivery Systems

ISDA's U-shaped pH-rate profile, with maximal stability in the pH 1–3 range characteristic of the fasting stomach and accelerated hydrolysis at neutral pH [3], enables formulation scientists to design oral dosage forms that leverage intrinsic gastric stability without requiring enteric coating. This property, combined with the 1.1-minute plasma half-life for rapid systemic aspirin release [3], supports development of immediate-release or modified-release oral formulations that minimize gastric aspirin exposure while ensuring predictable systemic pharmacokinetics.

Quote Request

Request a Quote for Isosorbide-2,5-diaspirinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.